N1-Acetyl-N4-maleylsulfanilamide
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Overview
Description
N1-Acetyl-N4-maleylsulfanilamide is a sulfonamide derivative with the molecular formula C12H12N2O6S and a molecular weight of 312.303 g/mol . Sulfonamides are a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N1-Acetyl-N4-maleylsulfanilamide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Industrial production methods for sulfonamides often involve similar synthetic routes, with optimization for large-scale production .
Chemical Reactions Analysis
N1-Acetyl-N4-maleylsulfanilamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, aldehydes, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of sulfonamides with aldehydes can produce N-sulfonylcarboxamides in a single step .
Scientific Research Applications
N1-Acetyl-N4-maleylsulfanilamide has several scientific research applications. It is used in chemistry for the synthesis of other sulfonamide derivatives . In biology and medicine, sulfonamides are known for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . Additionally, sulfonamides have been studied for their potential use in treating various medical conditions, including hypertension, bacterial infections, parasitic infections, inflammatory reactions, tumors, Alzheimer’s disease, and viral infections .
Mechanism of Action
The mechanism of action of N1-Acetyl-N4-maleylsulfanilamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
N1-Acetyl-N4-maleylsulfanilamide can be compared with other sulfonamide derivatives, such as sulfanilamide, sulfamethoxazole, and sulfadiazine . These compounds share similar biological activities but differ in their chemical structures and specific applications. For example, sulfamethoxazole is commonly used in combination with trimethoprim for treating bacterial infections, while sulfadiazine is used for treating toxoplasmosis . The unique structure of this compound may confer specific advantages in certain applications, such as enhanced stability or selectivity .
Properties
Molecular Formula |
C12H12N2O6S |
---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O6S/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,16)(H,14,15)(H,17,18) |
InChI Key |
XNJBIHVSRVILJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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